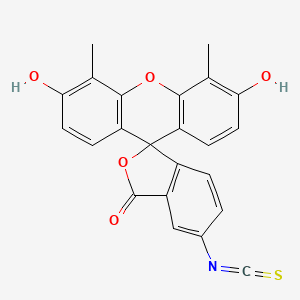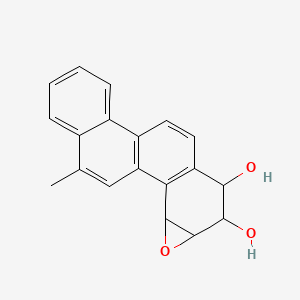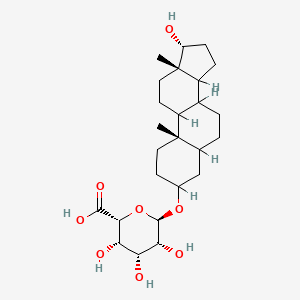
Samarium(3+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Samarium(3+) is a trivalent ion of the rare earth element samarium. It is represented by the chemical symbol Sm³⁺. Samarium is a member of the lanthanide series and is known for its unique optical and magnetic properties. The ion is commonly used in various scientific and industrial applications due to its ability to form stable complexes with a variety of ligands.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Samarium(3+) can be synthesized through several methods. One common method involves the reaction of samarium metal with iodine to form samarium (III) iodide, which can then be dissolved in water to produce samarium (III) ions . Another method involves the reduction of samarium oxide with a reducing agent such as lanthanum metal or calcium in a vacuum or inert atmosphere .
Industrial Production Methods
In industrial settings, samarium (III) ion is often produced through the extraction and purification of samarium from its ores. The ore is first crushed and ground, followed by a series of chemical treatments to separate samarium from other elements. The purified samarium is then converted to samarium (III) ion through chemical reactions involving acids or other reagents .
Analyse Chemischer Reaktionen
Types of Reactions
Samarium(3+) undergoes various types of chemical reactions, including:
Oxidation: Samarium(3+) can be oxidized to higher oxidation states under specific conditions.
Reduction: It can be reduced to samarium (II) ion using reducing agents such as hydrogen or metallic samarium.
Substitution: Samarium(3+) can participate in substitution reactions where ligands around the ion are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or cerium (IV) sulfate.
Reduction: Reducing agents like hydrogen gas or metallic samarium.
Substitution: Various ligands such as beta-diketones, aromatic acids, and bidentate ligands.
Major Products Formed
Oxidation: Higher oxidation state compounds of samarium.
Reduction: Samarium (II) compounds such as samarium (II) iodide.
Substitution: Complexes with different ligands, often exhibiting unique optical properties.
Wissenschaftliche Forschungsanwendungen
Samarium(3+) has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which samarium (III) ion exerts its effects often involves the formation of stable complexes with ligands. These complexes can enhance the thermal stability and emission intensity of the ion through the antenna effect, where the absorbed ultraviolet energy is transferred to the lanthanide ion, resulting in metal-centered luminescence . The molecular targets and pathways involved depend on the specific application and the nature of the ligands used.
Vergleich Mit ähnlichen Verbindungen
Samarium(3+) can be compared with other lanthanide ions such as europium (III) ion and terbium (III) ion. While all these ions exhibit luminescent properties, samarium (III) ion is unique in its ability to form complexes with a wide range of ligands, resulting in diverse optical properties . Similar compounds include:
Europium (III) ion: Known for its red luminescence.
Terbium (III) ion: Known for its green luminescence.
Neodymium (III) ion: Used in high-strength magnets and lasers.
Samarium(3+) stands out due to its versatility in forming stable complexes and its applications in various fields.
Eigenschaften
CAS-Nummer |
22541-17-9 |
|---|---|
Molekularformel |
Sm+3 |
Molekulargewicht |
150.4 g/mol |
IUPAC-Name |
samarium(3+) |
InChI |
InChI=1S/Sm/q+3 |
InChI-Schlüssel |
DOSGOCSVHPUUIA-UHFFFAOYSA-N |
SMILES |
[Sm+3] |
Kanonische SMILES |
[Sm+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,3,5,6-tetrahydroxyhexan-2-yl]acetamide](/img/structure/B1197029.png)



![[6-[[2,2-dimethyl-4-(sulfomethyl)-1H-quinolin-6-yl]methyl]-2,2-dimethyl-1H-quinolin-4-yl]methanesulfonic acid](/img/structure/B1197036.png)









